molecular formula C20H23N3O3 B11977334 methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate

methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate

Cat. No.: B11977334
M. Wt: 353.4 g/mol
InChI Key: CITIJNYYTQFTFG-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate is a complex organic compound with a unique structure that includes a piperazine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate typically involves the condensation of 4-(2-methoxyphenyl)-1-piperazinecarboxaldehyde with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate is unique due to its specific structural features, such as the presence of both a piperazine ring and a methoxyphenyl group.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoate

InChI

InChI=1S/C20H23N3O3/c1-25-19-6-4-3-5-18(19)22-11-13-23(14-12-22)21-15-16-7-9-17(10-8-16)20(24)26-2/h3-10,15H,11-14H2,1-2H3/b21-15+

InChI Key

CITIJNYYTQFTFG-RCCKNPSSSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.